molecular formula C25H24F2N2O3 B1683278 Turofexorate isopropyl CAS No. 629664-81-9

Turofexorate isopropyl

Katalognummer B1683278
CAS-Nummer: 629664-81-9
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: INASOKQDNHHMRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Turofexorate isopropyl, also known as WAY-362450 and XL335, is a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) with an EC50 of 4 nM . It is used in research for conditions such as hyperlipidemia .


Molecular Structure Analysis

The molecular formula of this compound is C25H24F2N2O3 . It belongs to the class of organic compounds known as 3-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

In Vivo

Turofexorate isopropyl has been studied in vivo for its potential therapeutic effects. In animal studies, it has been shown to reduce inflammation, reduce pain, and improve wound healing. It has also been studied for its anti-tumor activity in mouse models of colorectal cancer.

In Vitro

In vitro studies have demonstrated that turofexorate isopropyl has anti-inflammatory and anti-oxidative activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the production of reactive oxygen species. It has also been shown to inhibit the proliferation of several cancer cell lines.

Wirkmechanismus

Target of Action

Turofexorate isopropyl, also known as FXR-450, is a potent, selective, and orally bioavailable FXR agonist . The Farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses .

Mode of Action

As an FXR agonist, this compound binds to the FXR receptor, activating it . This activation leads to the transcription of genes involved in various metabolic pathways . The compound shows high selectivity for the FXR receptor, with no significant cross-reactivity with other receptors such as LXRα, LXRβ, PPARα, PPARγ, PPARδ, RXRα, RARγ, VDR, SXR, ERα, ERβ, GR, AR, MR, and PR observed at concentrations up to 10 μM .

Biochemical Pathways

The activation of the FXR receptor by this compound affects several biochemical pathways. It up-regulates genes under the control of the human bile salt excretory pump (BSEP), human small heterodimer partner (SHP), and mouse intestinal bile acid binding protein (IBABP) genes . This results in significant induction of mRNAs encoding for BSEP, SHP, and IBABP in human cell cultures .

Pharmacokinetics

It is known that the compound has good oral bioavailability and a protracted half-life . It also shows a modest volume of distribution and low clearance .

Result of Action

The activation of the FXR receptor by this compound leads to changes in the transcription of genes involved in metabolic pathways. This results in effects on cholesterol and triglyceride levels, with the compound showing potent effects on cholesterol and triglyceride lowering in LDLR -/- mice . It also has antiatherogenic activity with respect to the reduction of aortic arch lesions .

Biologische Aktivität

Turofexorate isopropyl has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer activities. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduces the production of reactive oxygen species. It has also been shown to inhibit the proliferation of several cancer cell lines.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation, reduce pain, and improve wound healing. It has also been studied for its anti-tumor activity in mouse models of colorectal cancer. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the production of reactive oxygen species.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using turofexorate isopropyl in laboratory experiments is its potency as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This makes it an ideal tool for studying the effects of COX-2 inhibition on inflammation, pain, and cancer. However, it is important to note that this compound has not been approved for human use and should only be used in laboratory experiments.

Zukünftige Richtungen

Future research on turofexorate isopropyl should focus on its potential therapeutic applications. This could include further investigation of its anti-inflammatory, anti-oxidative, and anti-cancer activities, as well as its potential as an adjuvant therapy for other medical conditions. In addition, further research should be conducted to investigate the safety and efficacy of this compound in humans. Other potential future directions include the development of more effective delivery systems for this compound, as well as the identification of novel targets for its action. Finally, further research should be conducted to investigate the potential synergistic effects of this compound with other drugs or treatments.

Safety and Hazards

Turofexorate isopropyl is harmful if swallowed . It is recommended to avoid release to the environment and to wash skin thoroughly after handling . In case of ingestion, one should contact a doctor .

Biochemische Analyse

Biochemical Properties

Turofexorate isopropyl plays a significant role in biochemical reactions as it interacts with the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid, lipid, and glucose homeostasis . The nature of this interaction is that of an agonist, meaning this compound binds to FXR and activates it .

Cellular Effects

This compound influences cell function by modulating the activity of FXR. This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, activation of FXR can lead to the upregulation of genes involved in bile acid transport and metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with FXR. As an agonist, it binds to FXR and induces a conformational change that allows the receptor to regulate the expression of target genes . This can lead to changes in bile acid synthesis, transport, and metabolism .

Metabolic Pathways

This compound is involved in the FXR signaling pathway, which plays a crucial role in regulating bile acid, lipid, and glucose metabolism . The exact enzymes or cofactors it interacts with within this pathway are not specified in the available literature.

Transport and Distribution

Given its role as an FXR agonist, it is likely to be distributed wherever FXR is expressed, including the liver, intestine, and kidneys .

Subcellular Localization

The subcellular localization of this compound is likely to be within the nucleus, given that FXR is a nuclear receptor . Its activity or function may be influenced by its localization to this compartment, where it can interact with FXR and modulate gene expression .

Eigenschaften

IUPAC Name

propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F2N2O3/c1-14(2)32-24(31)17-12-29(23(30)15-9-10-18(26)19(27)11-15)13-25(3,4)21-16-7-5-6-8-20(16)28-22(17)21/h5-12,14,28H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INASOKQDNHHMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978825
Record name Turofexorate isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

629664-81-9
Record name Turofexorate isopropyl [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629664819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Turofexorate isopropyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Turofexorate isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUROFEXORATE ISOPROPYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6KDM312I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole-5-carboxylate was saponified, converted to the corresponding isopropyl ester using CU and isopropanol, and then oxidized as described previously in Step D of Example 63 to give the title compound; 1H-NMR (DMSO-d6): δ 10.83 (1H, s), 7.76 (1H, d), 7.71 (1H, app t), 7.64 (1H, s), 7.52-7.61 (2H, m), 7.40 (1H, m), 7.08 (1H, app t), 6.98 (1H, app t), 5.05 (1H, sept), 1.52 (6H, s), 1.18 (6H, d); MS (ESI): 439 (MH+).
Name
Ethyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole-5-carboxylate was saponified, converted to the corresponding isopropyl ester using CDI and isopropanol, and then oxidized as described previously in Step D of Example 63 to give the title compound; 1H-NMR (DMSO-d6): δ 10.83 (1H, s), 7.76 (1H, d), 7.71 (1H, app t), 7.64 (1H, s), 7.52-7.61 (2H, m), 7.40 (1H, m), 7.08 (1H, app t), 6.98 (1H, app t), 5.05 (1H, sept), 1.52 (6H, s), 1.18 (6H, d); MS (ESI): 439 (MH+).
Name
Ethyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Turofexorate isopropyl
Reactant of Route 2
Reactant of Route 2
Turofexorate isopropyl
Reactant of Route 3
Reactant of Route 3
Turofexorate isopropyl
Reactant of Route 4
Turofexorate isopropyl
Reactant of Route 5
Turofexorate isopropyl
Reactant of Route 6
Turofexorate isopropyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.